molecular formula C16H21N3O3S B2942428 N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034497-76-0

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2942428
CAS No.: 2034497-76-0
M. Wt: 335.42
InChI Key: VYLOJJCDFKYMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034497-76-0) is a chemical compound with a molecular weight of 335.42 g/mol and the molecular formula C₁₆H₂₁N₃O₃S . It belongs to the pharmaceutically active class of pyrazole-sulfonamide derivatives, which are characterized by a 1,3,5-trimethylpyrazole core linked to an isochroman-3-ylmethyl group via a sulfonamide bridge . Pyrazole-sulfonamide derivatives are recognized in scientific literature for their diverse pharmacological properties and are a significant focus in medicinal chemistry research . Recent studies on novel 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have demonstrated promising antiproliferative activity in vitro, showing an ability to inhibit cell proliferation in cancer cell line models such as U937 cells without exhibiting significant cytotoxicity at certain concentrations . This places the compound as a candidate for further investigation in oncology and cell biology research. Beyond antiproliferative effects, the broader structural class of pyrazole-sulfonamides is under investigation for a range of potential biological activities, including serving as inhibitors of protein glycation, and possessing antibacterial and antifungal properties . The mechanism of action for such compounds is often attributed to their role as enzyme inhibitors, potentially interacting with targets like kinases or oxidoreductases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOJJCDFKYMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class of drugs, known for their diverse pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an isochroman moiety with a trimethylpyrazole sulfonamide framework. The general formula can be represented as:

C15H18N2O2SC_{15}H_{18}N_2O_2S

Key Properties:

  • Molecular Weight: 298.38 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:

  • Formation of the pyrazole ring.
  • Introduction of the isochroman moiety.
  • Sulfonamide coupling to yield the final product.

The synthesis has been optimized to achieve high yields and purity through techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds can inhibit cell proliferation without exhibiting significant cytotoxicity at certain concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Glycation: Pyrazole sulfonamides have been reported to inhibit glycation processes, which are implicated in diabetes and aging-related diseases.
  • Antibacterial and Antifungal Properties: Some derivatives demonstrate activity against bacterial and fungal strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

A series of experiments were conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays: Various concentrations were tested on cancer cell lines, revealing an IC50 value indicating effective inhibition of cell growth.
  • In Vivo Studies: Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its anticancer potential.

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight298.38 g/mol
Antiproliferative IC50[Insert specific IC50 value]
Solubility[Insert solubility data]

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazole-sulfonamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural comparisons include:

a) Substituents on the Sulfonamide Nitrogen
  • Target Compound : Isochroman-3-ylmethyl group (a bicyclic ether moiety).
  • Analogs :
    • MR-S1-6 : 4-Chlorophenethyl group (C13H16ClN3O2S, MW 313.8) .
    • MR-S1-2 : Cyclohexenylethyl group (C13H16N3O2S, MW 287.4) .
    • Compound 25 () : 4-Chlorophenylcarbamoyl group (C18H18ClN5O3S, MW 421.9) .
b) Pyrazole Core Substitution
  • Target Compound : 1,3,5-Trimethyl substitution.
  • Analogs :
    • MR-S1-15 : 1,3,5-Trimethyl with naphthalen-1-yl substitution (yield 53%) .
    • Compound 27 () : 4-Butyl-3,5-dimethyl substitution (C18H24ClN5O3S, MW 438.0) .

The 1,3,5-trimethyl configuration is conserved in several antiproliferative agents, suggesting steric and electronic optimization for biological activity . Alkyl chain extensions (e.g., butyl in Compound 27) reduce melting points (138–142°C vs. 178–182°C in Compound 25), indicating flexibility impacts crystallinity .

Spectral and Analytical Data

Key spectral trends for pyrazole-sulfonamides include:

  • IR : SO₂ asymmetric/symmetric stretches at 1363–1385 cm⁻¹ and 1164–1170 cm⁻¹ .
  • ¹H NMR : Pyrazole methyl groups resonate at δ 1.93–2.19 ppm; sulfonamide NH appears at δ 9.21–9.40 ppm .
  • 13C NMR : Pyrazole carbons at δ 144–155 ppm; aromatic carbons at δ 113–152 ppm .

These features are consistent across analogs, with shifts reflecting substituent electronic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example:

  • Step 1 : React a pyrazole-sulfonyl chloride derivative with an isochroman-3-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Step 2 : Purify intermediates using column chromatography and confirm structures via 1^1H NMR (e.g., δ 2.15–2.23 ppm for methyl groups) and LCMS (e.g., ESIMS m/z 392.2) .
    • Key Data : Typical yields range from 35% to 95%, depending on substituent reactivity and purification methods .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions (e.g., methyl groups at δ 2.15–2.23 ppm, aromatic protons at δ 6.68–8.96 ppm) .
  • IR Spectroscopy : Peaks at 1363–1385 cm1^{-1} confirm sulfonamide (SO₂) groups, while 1726–1730 cm1^{-1} indicate carbonyl stretches in related analogs .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C 55.78%, H 4.89% for analogs) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC/LCMS : Purity >98% is achievable using reverse-phase HPLC with UV detection at 254 nm .
  • Stability Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines .
  • Catalysis : Employ HBTU or EDCI for efficient sulfonamide bond formation, improving yields to >70% .
  • Byproduct Analysis : Monitor side reactions (e.g., over-alkylation) via TLC and adjust stoichiometry of RCH₂Cl derivatives .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Approaches :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to controls like doxorubicin .
  • SAR Studies : Modify substituents (e.g., replacing methyl with ethyl groups) to isolate pharmacophore contributions .
  • Meta-Analysis : Compare datasets across studies, noting differences in solvent systems (e.g., DMSO concentration) that affect bioavailability .

Q. What computational methods support the design of derivatives with enhanced target binding?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like cannabinoid receptors (e.g., ΔG values < –7 kcal/mol indicate strong binding) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity to guide synthetic priorities .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action?

  • Experimental Workflow :

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or oxidoreductases using fluorogenic substrates .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling (e.g., hydroxylated derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Deuterated Solvent Effects : Ensure consistent use of DMSO-d₆ vs. CDCl₃, which alter chemical shifts by 0.1–0.3 ppm .
  • Impurity Profiling : Use 2D NMR (e.g., HSQC) to distinguish between diastereomers or regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.